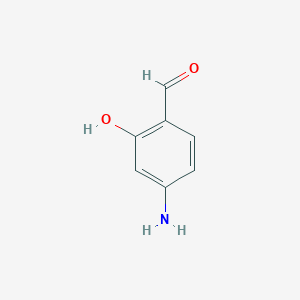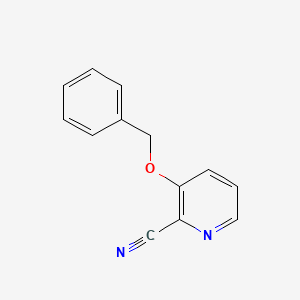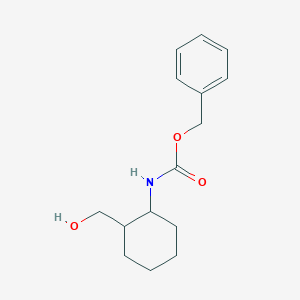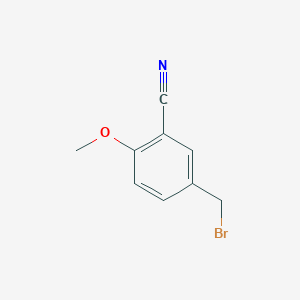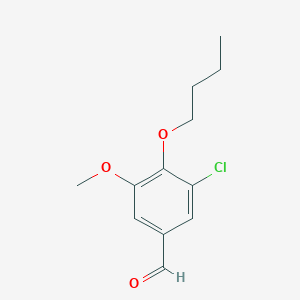
6-Amino-5-chloropyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-chloropyridin-3-ol is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further modified by the presence of an amino group at the 6th position and a chlorine atom at the 5th position, as well as a hydroxyl group at the 3rd position. This structure suggests that the compound could have interesting chemical properties and potential for various applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored through various methods. For instance, the electroorganic synthesis of 6-aminonicotinic acid, which is structurally related to this compound, has been achieved by electrochemical hydrogenation of 5-chloro-2-nitropyridine followed by electrochemical carboxylation of 2-amino-5-chloropyridine. This process occurs at a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution, yielding good results .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using various techniques. For example, a cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was synthesized and its structure was elucidated using single crystal X-ray diffraction. The cocrystal belongs to the monoclinic crystallographic system and is stabilized by various hydrogen bonding interactions . This information is valuable as it provides insights into how this compound could potentially form cocrystals and interact with other molecules.
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied, such as the cycloaddition of 3-amino-5-chloro-2(1H)-pyrazinones with olefins. This reaction can lead to ring transformation into various substituted pyridinone systems. The reaction's outcome can be influenced by the choice of solvent and the substituents present in the reactants, which suggests that this compound could also undergo interesting transformations under the right conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to this compound have been investigated through experimental and theoretical methods. For instance, the cocrystal of 2-amino-5-chloropyridine was analyzed using FTIR, NMR spectroscopies, and density functional theory (DFT) calculations. The studies provided information on the molecular geometry, vibrational frequencies, and the HOMO-LUMO energy gap. Additionally, the natural bond orbital (NBO) analysis and nonlinear optical (NLO) properties were evaluated, suggesting that this compound could exhibit similar properties .
Wissenschaftliche Forschungsanwendungen
Biodegradation Pathways
6-Amino-5-chloropyridin-3-ol: ist strukturell verwandt mit 3, 5, 6-Trichloro-2-pyridinol (TCP), einem Metaboliten bestimmter Insektizide und Herbizide. Forschungen haben mikrobielle Stämme identifiziert, die in der Lage sind, TCP abzubauen, was auf potenzielle Biodegradationspfade für verwandte Verbindungen wie This compound hindeutet . Das Verständnis dieser Pfade ist entscheidend für die Umweltentgiftung und die Entwicklung von Bioremediationsstrategien.
Antifungal Applications
Pyrimidinderivate, die aus Verbindungen wie This compound synthetisiert werden können, haben signifikante antifungale Aktivitäten gezeigt. Diese Verbindungen können stärker wirken als bestehende Fungizide und bieten einen vielversprechenden Weg für landwirtschaftliche Anwendungen zum Schutz von Pflanzen vor phytopathogenen Pilzen .
Organotin (IV) Complexes
2-Amino-3-chloro-5-hydroxypyridine: dient als Ausgangsmaterial für die Synthese von Organozinn(IV)-Komplexen. Diese Komplexe wurden auf ihre Zytotoxizität gegenüber verschiedenen Krebszelllinien untersucht und zeigen Potenzial als Chemotherapeutika .
Corrosion Inhibition
Diese Verbindung bildet Komplexe mit Übergangsmetallen und wurde als Korrosionsinhibitor für Aluminium und Kupfer in sauren Lösungen gefunden. Diese Eigenschaft ist wertvoll für die Entwicklung von Korrosionsinhibitoren in industriellen Anwendungen .
Schiff Base Ligands
2-Amino-3-chloro-5-hydroxypyridine: unterliegt Kondensationsreaktionen zur Bildung von Schiff-Basen. Diese Liganden sind in Biochemie und Chemie wichtig für ihre katalytischen und pharmakologischen Anwendungen, einschließlich der Entwicklung neuer Medikamente .
Clinical Anti-inflammatory Analgesics
Es besteht das Potenzial, dass 2-Amino-3-chloro-5-hydroxypyridine zur Herstellung klinischer entzündungshemmender Analgetika verwendet wird. Seine Fähigkeit, Komplexe zu bilden und mit biologischen Systemen zu interagieren, könnte zur Entwicklung neuer Medikamente führen .
Safety and Hazards
The safety data sheet for a related compound, 5-amino-6-chloropyridin-3-ol hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Eigenschaften
IUPAC Name |
6-amino-5-chloropyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYIDGPFZGNPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625716 |
Source


|
| Record name | 6-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209328-70-1 |
Source


|
| Record name | 6-Amino-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



